molecular formula C8H14N2O B13298824 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one

Cat. No.: B13298824
M. Wt: 154.21 g/mol
InChI Key: OHDQVLZIGDAWBM-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one is a synthetic compound that has recently gained importance in scientific research. It is known for its unique structure, which includes a pyrrolidinone ring substituted with an amino group and a 2-methylcyclopropyl group. This compound is often used in various research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .

Scientific Research Applications

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring play crucial roles in its activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one
  • 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one

Uniqueness

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one is unique due to its 2-methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-amino-1-(2-methylcyclopropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H14N2O/c1-5-2-7(5)10-4-6(9)3-8(10)11/h5-7H,2-4,9H2,1H3

InChI Key

OHDQVLZIGDAWBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1N2CC(CC2=O)N

Origin of Product

United States

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